molecular formula C9H6Cl2FNO2S B6360979 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride CAS No. 906820-08-4

4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride

Cat. No. B6360979
CAS RN: 906820-08-4
M. Wt: 282.12 g/mol
InChI Key: CZBQKKWMAVBCJX-UHFFFAOYSA-N
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Description

4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride (FIQ-Cl-HCl) is an important synthetic intermediate used in the synthesis of a variety of organic compounds . It is a white, crystalline solid with a molecular weight of 282.119 Da . It is mainly used in laboratory research and development processes and chemical production processes .


Synthesis Analysis

The synthesis of 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride involves two main steps . The first step involves reacting 4-fluoroisoquinoline or a salt thereof with sulfuric anhydride, in the presence or absence of sulfuric acid, to form 4-fluoroisoquinoline-5-sulfonic acid or a salt thereof . The second step involves reacting the formed sulfonyl halide compound with a halogenating reagent .


Molecular Structure Analysis

The molecular formula of 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride is C9H6Cl2FNO2S . The average mass is 282.119 Da and the monoisotopic mass is 280.948029 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride have been described in the Synthesis Analysis section above .


Physical And Chemical Properties Analysis

4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride appears as a white powder . It has a predicted boiling point of 497.2±55.0 °C and a predicted density of 1.293±0.06 g/cm3 . It is soluble in DMSO . The melting point is 200-201°C .

Scientific Research Applications

Molecular Structure and Conformation

  • In a study of derivatives of 4-fluoroisoquinoline-5-sulfonyl chloride, the molecular structure and conformation were analyzed. One of the two sulfonyl O atoms lies approximately on the isoquinoline plane, affected by the steric repulsion between the chlorosulfonyl group and the neighboring F atom. This structural feature has implications for its chemical reactivity and potential applications in synthesis and drug design (Ohba et al., 2012).

Synthesis and Biological Evaluation

  • The synthesis and pro-apoptotic effects of new sulfonamide derivatives, including those related to 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride, were explored. These compounds showed significant reduction in cell proliferation and induced mRNA expression of pro-apoptotic genes in various cancer cell lines, indicating their potential in cancer treatment and research (Cumaoğlu et al., 2015).

Catalysis and Chemical Transformations

  • Research on copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides, including 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride, demonstrated the compound's utility in organic synthesis. This process allowed for the creation of a variety of sulfonylated products, useful in chemical synthesis and drug development (Liang et al., 2015).

Antimicrobial and Antifungal Applications

  • A study on the synthesis and antimicrobial activities of sulfonohydrazide-substituted 8-hydroxyquinoline derivative and its oxinates, related to 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride, revealed significant antimicrobial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Dixit et al., 2010).

Antioxidative Properties

  • The antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives, which are structurally related to 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride, was studied in relation to free-radical-initiated hemolysis of erythrocytes. This research provides insights into the potential antioxidative applications of these compounds (Liu et al., 2002).

Mechanism of Action

Target of Action

It is known to be used as an organic synthesis intermediate and pharmaceutical intermediate , suggesting it may interact with various biological targets depending on the specific context of its use.

Action Environment

The action of 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride can be influenced by various environmental factors. For instance, it has been noted that the compound has strong hydrolytic properties and shows less stability in water, but can maintain stability for a longer time in a dry environment . This suggests that the compound’s action, efficacy, and stability could be significantly affected by the hydration status of its environment.

properties

IUPAC Name

4-fluoroisoquinoline-5-sulfonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO2S.ClH/c10-15(13,14)8-3-1-2-6-4-12-5-7(11)9(6)8;/h1-5H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBQKKWMAVBCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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